5-Chloro-3-ethyl-2-hydroxybenzyl alcohol
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Overview
Description
5-Chloro-3-ethyl-2-hydroxybenzyl alcohol is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzyl alcohol, characterized by the presence of a chlorine atom at the 5th position, an ethyl group at the 3rd position, and a hydroxyl group at the 2nd position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol typically involves the chlorination of 3-ethyl-2-hydroxybenzyl alcohol. One common method includes the following steps:
Chlorination: 3-Ethyl-2-hydroxybenzyl alcohol is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-2-hydroxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 3-ethyl-2-hydroxybenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of 5-chloro-3-ethyl-2-hydroxybenzaldehyde or 5-chloro-3-ethyl-2-hydroxyacetophenone.
Reduction: Formation of 3-ethyl-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-3-ethyl-2-hydroxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzyl alcohol: Similar structure but lacks the ethyl group at the 3rd position.
3-Ethyl-2-hydroxybenzyl alcohol: Similar structure but lacks the chlorine atom at the 5th position.
5-Chloro-3-methyl-2-hydroxybenzyl alcohol: Similar structure but has a methyl group instead of an ethyl group at the 3rd position .
Uniqueness
5-Chloro-3-ethyl-2-hydroxybenzyl alcohol is unique due to the combination of the chlorine atom and the ethyl group on the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
53346-74-0 |
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Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-2-6-3-8(10)4-7(5-11)9(6)12/h3-4,11-12H,2,5H2,1H3 |
InChI Key |
DEMINBGYOLLYLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Cl)CO)O |
Origin of Product |
United States |
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